2,3,4,5-Tetrahydrobenzo[F][1,4]thiazepine 1,1-dioxide
Overview
Description
“2,3,4,5-Tetrahydrobenzo[F][1,4]thiazepine 1,1-dioxide” is a chemical compound with the molecular formula C9H11NO2S . It is a derivative of “2,3,4,5-Tetrahydrobenzo[F][1,4]thiazepine”, which is a core structure of biologically active molecules .
Synthesis Analysis
The synthesis of “2,3,4,5-Tetrahydrobenzo[F][1,4]thiazepine” derivatives has been reported to start with 4-methoxythiophenol and proceed via acyliminium cyclization . This synthetic route gives the target product in four steps and 68% overall yield .Molecular Structure Analysis
The molecular structure of “2,3,4,5-Tetrahydrobenzo[F][1,4]thiazepine 1,1-dioxide” consists of a thiazepine ring, which is a seven-membered ring containing a nitrogen atom and a sulfur atom .Chemical Reactions Analysis
While specific chemical reactions involving “2,3,4,5-Tetrahydrobenzo[F][1,4]thiazepine 1,1-dioxide” are not detailed in the search results, the synthesis process involves N-Acyliminium cyclization .Scientific Research Applications
Synthesis and Derivatives
Synthetic Potential and Derivative Creation : 2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine 1,1-dioxide serves as a base compound for synthesizing various derivatives like triazolo, oxadiazolo, and pyrazolo substituted derivatives, showcasing its versatility in chemical synthesis (Gupta et al., 2012).
Cycloaddition Processes : This compound also undergoes cycloaddition reactions, forming isoxazoline spiro adducts, which are significant in chemical research for their unique structural properties (Ryan, Francis, & Savage, 2014).
Ring Contraction and Expansion
Ring Contraction Synthesis : An efficient synthesis method has been developed for 4H-benzo[b][1,4]thiazine 1,1-dioxides, achieved through the ring contraction of 2,5-dihydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxides. This process is notable for its mild conditions and use of commercially available building blocks (Fülöpová et al., 2015).
Expanding Synthetic Methods : Synthesis methods have been explored for creating 7-methoxy-2,3,4,5-tetrahydrobenzo[1,4]thiazepine, a core structure of biologically active molecules. This demonstrates the chemical's role in facilitating the creation of more complex structures (Deng et al., 2017).
Medicinal Interest
Antimicrobial Applications : Some derivatives of 2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine have been synthesized and evaluated for antibacterial and antifungal activities. This showcases its potential in medicinal chemistry, particularly in developing new antimicrobial agents (Kumar et al., 2013).
Anticonvulsant Activity : Certain derivatives have exhibited significant anticonvulsant activity, highlighting the compound's relevance in pharmaceutical research for neurological disorders (Díaz et al., 1994).
Future Directions
properties
IUPAC Name |
2,3,4,5-tetrahydro-1λ6,4-benzothiazepine 1,1-dioxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c11-13(12)6-5-10-7-8-3-1-2-4-9(8)13/h1-4,10H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGWMPDCDNBCROY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C2=CC=CC=C2CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,5-Tetrahydrobenzo[F][1,4]thiazepine 1,1-dioxide |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.